molecular formula C3H7NO3 B1202747 2-Hydroxyethyl carbamate CAS No. 5395-01-7

2-Hydroxyethyl carbamate

Cat. No.: B1202747
CAS No.: 5395-01-7
M. Wt: 105.09 g/mol
InChI Key: BTDQXGUEVVTAMD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl carbamate, also known as carbamic acid, N-(2-hydroxyethyl)-, is a compound with the molecular formula C3H7NO3. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2-hydroxyethyl group. This compound is of interest due to its various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the enzyme CYP2E1, which is involved in its metabolism . The nature of these interactions often involves the formation of intermediate metabolites, which can further participate in biochemical pathways. These interactions are crucial for understanding the compound’s role in cellular processes and its potential effects on health.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce sister chromatid exchange and gene mutagenesis in mammalian cell systems . These effects highlight the compound’s potential impact on cellular health and its role in genetic regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound is metabolized by the enzyme CYP2E1, which converts it into reactive metabolites . These metabolites can interact with DNA and other cellular components, leading to various biochemical effects. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause dose-dependent increases in sister chromatid exchange when injected into mice . These temporal effects are crucial for understanding the compound’s behavior in experimental conditions and its potential long-term impact on health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, carbamate toxicosis in animals has been observed with various carbamate compounds, including this compound . These studies highlight the importance of dosage in determining the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the enzyme CYP2E1, which converts it into intermediate metabolites such as vinyl carbamate and ethyl N-hydroxycarbamate . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential effects on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound is transported through various cellular mechanisms and can interact with transporters and binding proteins . These interactions influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl carbamate can be synthesized through several methods. One common method involves the reaction of ethylene carbonate with ammonia, which produces this compound as a product . Another method involves the reaction of isocyanic acid with ethylene glycol . These reactions typically require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene oxide with urea. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxyethyl carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyethyl carbamate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and the ability to form hydrogen bonds. This makes it more versatile in chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-hydroxyethyl carbamate
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InChI

InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6)
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InChI Key

BTDQXGUEVVTAMD-UHFFFAOYSA-N
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Canonical SMILES

C(COC(=O)N)O
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Molecular Formula

C3H7NO3
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DSSTOX Substance ID

DTXSID10883487
Record name 1,2-Ethanediol, 1-carbamate
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Molecular Weight

105.09 g/mol
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Physical Description

Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB]
Record name Hydroxyethyl carbamate
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Boiling Point

130-135 °C
Record name HYDROXYETHYL CARBAMATE
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Flash Point

370 °F
Record name HYDROXYETHYL CARBAMATE
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Solubility

Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water
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Density

1.2852 g/cc at 20 °C
Record name HYDROXYETHYL CARBAMATE
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Vapor Pressure

2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/
Record name Hydroxyethyl carbamate
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Mechanism of Action

In the present study, /hydroxyethyl carbamate/ HEC was synthesized by reacting ethylene carbonate with ammonia and was characterized. A single dose of HEC or /ethyl carbamate/ EC in saline was injected i.p. into adult male strain A mice, which were maintained for 16 weeks. HEC doses of 1.12, 4.6 and 11.2 mmol/kg induced 0.16, 0.32 and 0.32 lung adenomas/mouse, respectively. The 28% tumor incidence for the two highest doses was significantly (P < 0.05) greater than that in controls injected with saline alone. The number of tumors/mouse with 4.6 mmol HEC/kg was one-fortieth of that for an equimolar dose of EC. The weak activity of HEC supports the view that HEC is not a proximal carcinogenic metabolite of EC, i.e. that vinyl carbamate is produced directly from EC., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
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Color/Form

Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C

CAS No.

5395-01-7
Record name Hydroxyethyl carbamate
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Melting Point

43 °C
Record name HYDROXYETHYL CARBAMATE
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Synthesis routes and methods I

Procedure details

In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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